6-Chloro-3-ethyl-4-methylpyridazine
Overview
Description
6-Chloro-3-ethyl-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 4th position on the pyridazine ring. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-4-methylpyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-4-methylpyridazine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl-4-methylpyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
6-Chloro-3-ethyl-4-methylpyridazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-4-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the ethyl group at the 3rd position.
4-Methyl-6-chloropyridazine: Similar structure but lacks the ethyl group at the 3rd position.
3-Ethyl-6-methylpyridazine: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-3-ethyl-4-methylpyridazine is unique due to the specific combination of substituents on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the chlorine atom, provides distinct steric and electronic properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
6-chloro-3-ethyl-4-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRVOCQAGWFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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